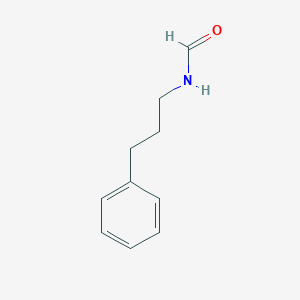
N-(3-phenylpropyl)formamide
Übersicht
Beschreibung
N-(3-phenylpropyl)formamide is an organic compound with the molecular formula C10H13NO It consists of a phenyl group attached to a propyl chain, which is further connected to a formamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-(3-phenylpropyl)formamide can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropylamine with formic acid or formic acid derivatives. The reaction typically occurs under mild conditions, often requiring a catalyst to facilitate the process.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-(3-phenylpropyl)formamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the formamide group into a carboxylic acid group.
Reduction: The formamide group can be reduced to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of halogens or nitrating agents under acidic conditions.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
N-(3-phenylpropyl)formamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(3-phenylpropyl)formamide involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes, influencing their activity and thereby affecting various biochemical pathways. The formamide group can participate in hydrogen bonding, which plays a crucial role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
3-Phenylpropylamine: Similar structure but lacks the formamide group.
3-Phenylpropanoic acid: Contains a carboxylic acid group instead of a formamide group.
N-Phenylformamide: Contains a phenyl group directly attached to the formamide group.
Uniqueness: N-(3-phenylpropyl)formamide is unique due to the presence of both a phenyl group and a formamide group connected via a propyl chain. This structure allows it to participate in a diverse range of chemical reactions and interactions, making it a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
89332-53-6 |
|---|---|
Molekularformel |
C10H13NO |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
N-(3-phenylpropyl)formamide |
InChI |
InChI=1S/C10H13NO/c12-9-11-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,11,12) |
InChI-Schlüssel |
DTMJCJINCCWTTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCNC=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















